molecular formula C16H13NO3 B016893 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid CAS No. 101004-95-9

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Cat. No. B016893
CAS RN: 101004-95-9
M. Wt: 267.28 g/mol
InChI Key: PNOHRUSRGMQJPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves condensation reactions, with one approach being the condensation of 4-aminophenylacetic acid with phthalic anhydride to yield (dioxoisoindolin-2-yl)phenylacetic acid, which then serves as a precursor for further chemical transformations (Bedair et al., 2006). Another notable synthesis route involves cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using a microwave reactor for enhanced efficiency (Nikalje et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of oxoisoindolin-2-yl derivatives highlight their complex conformations and potential for hydrogen bonding, which is pivotal for their chemical reactivity and potential interactions in biological systems. For instance, the analysis of oxoindole-linked α-alkoxy-β-amino acid derivatives reveals detailed insights into their stereochemistry and hydrogen bonding patterns, crucial for understanding their reactivity and interactions (Ravikumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid derivatives encompasses a range of reactions, including condensation, cyclization, and Michael addition. These reactions are often facilitated by specific catalysts and conditions, such as the use of CuFe2O4 nanoparticles for the green synthesis of novel derivatives through Michael addition with thioacids (Imani Shakibaei et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. For example, the synthesis and crystalline structure of (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide reveal insights into its stereochemistry and potential polymorphism, which can affect its physical properties and solubility (Abdel‐Aziz et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are intrinsically linked to the molecular structure of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid derivatives. These properties are crucial for their application in synthesis and potential biological activity. The analysis of N-phthaloyl aminocarboxylic acid derivatives, for example, provides insights into their hydrogen bonding characteristics and antimicrobial activity, underscoring the importance of chemical properties in their functional application (Al-farhan et al., 2011).

Scientific Research Applications

  • Anti-Inflammatory Activity : A study found that certain derivatives of the compound showed promising anti-inflammatory activity. This suggests potential applications in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

  • Urease Inhibition : Derivatives of the compound have been identified as potent urease inhibitors, indicating potential for treating gastrointestinal disorders like gastric and peptic ulcers and hepatic encephalopathy (Irshad, Ahmad, Khan, Bilal, & Ejaz, 2021).

  • Green Synthesis : A green synthesis method for certain derivatives has been developed, highlighting the compound's role in environmentally friendly chemical processes (Tashrifi, Rad‐Moghadam, Mehrdad, Soheilizad, Larijani, & Mahdavi, 2018).

  • Bactericidal Activity : Some derivatives have shown high bactericidal activity against bacteria like E. coli and Staphylococcus aureus (Abdel-Rahman & Khalil, 1978).

  • Acetylcholinesterase Inhibition : Novel oxoisoindoline derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, which is relevant in the context of treating neurodegenerative diseases like Alzheimer's (Rayatzadeh, Saeedi, Mahdavi, Rezaei, Sabourian, Mosslemin, Akbarzadeh, Foroumadi, & Shafiee, 2015).

  • Antibacterial and Antifungal Activities : Some synthesized compounds demonstrated notable antibacterial and antifungal activities against a variety of bacteria and fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).

  • Photoelectronic Devices : Certain thio-1,3,4-oxadiazol-2-yl derivatives of the compound have good thermal stability, making them suitable for use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

  • Nootropic Activity : Nootropic activity has been observed in substances containing amino acid esters moieties in derivatives of 2-oxoindolin-3-ylidene-2-oxoacetic acid (Altukhov, 2014).

  • Cytotoxicity and Antibacterial Activity : Some oxoisoindolin-1-ylphosphine oxides exhibited moderate cytotoxicity on the HL-60 cell line and promising antibacterial activity against Bacillus subtilis (Popovics-Tóth, Rávai, Tajti, Varga, Bagi, Perdih, Szabó, Hackler, Puskás, & Bálint, 2021).

  • Luminescent and Magnetic Properties : Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, showing structural versatility and magnetic and luminescent properties (Ye, Lin, & Yao, 2016).

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOHRUSRGMQJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377636
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

CAS RN

101004-95-9
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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